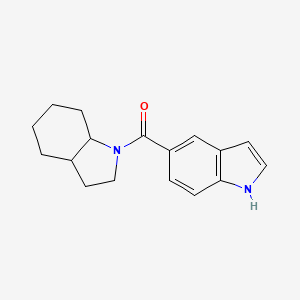
1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide, also known as CPP, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. CPP is a selective inhibitor of the protein kinase Mζ (PKMζ), which is involved in the maintenance of long-term memory.
作用機序
1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide selectively inhibits PKMζ, which is involved in the maintenance of long-term memory. PKMζ is a persistently active form of protein kinase C (PKC), and it is thought to be involved in the maintenance of long-term potentiation (LTP), a process that underlies memory formation. By inhibiting PKMζ, 1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide disrupts the maintenance of LTP and impairs long-term memory.
Biochemical and Physiological Effects:
1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide has been shown to impair long-term memory in animal models. In addition, it has been found to have anxiolytic effects, reducing anxiety in rats. 1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide has also been shown to reduce the expression of the pro-inflammatory cytokine interleukin-1β (IL-1β) in the brain, suggesting that it may have anti-inflammatory effects.
実験室実験の利点と制限
One advantage of using 1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide in lab experiments is that it is a selective inhibitor of PKMζ, meaning that it can be used to study the effects of PKMζ inhibition specifically. However, one limitation of 1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide is that it has a short half-life, meaning that it may need to be administered repeatedly in order to maintain its effects.
将来の方向性
There are several future directions for research on 1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide. One area of interest is the development of more potent and selective inhibitors of PKMζ. Another area of interest is the study of the effects of 1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide on other cognitive processes, such as attention and decision-making. Finally, the potential therapeutic applications of 1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide in the treatment of memory disorders, such as Alzheimer's disease, should be explored further.
合成法
1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide can be synthesized using a two-step process. The first step involves the reaction of 2-fluoroaniline with ethyl 2-bromoacetate to form 1-(2-fluorophenyl)-2-oxoethyl acetate. The second step involves the reaction of this intermediate with pyrrolidine and 4-hydrazinobenzoic acid to form 1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide.
科学的研究の応用
1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide has been found to be a useful tool in the study of long-term memory. PKMζ is known to play a critical role in the maintenance of long-term memory, and 1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide has been shown to selectively inhibit this protein kinase. By using 1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide to block PKMζ activity, researchers can study the effects of long-term memory loss in animal models.
特性
IUPAC Name |
1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O/c17-14-5-1-2-6-15(14)21-12-13(11-19-21)16(22)18-7-10-20-8-3-4-9-20/h1-2,5-6,11-12H,3-4,7-10H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTLYGIHZBQTHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNC(=O)C2=CN(N=C2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methoxy-N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]pyrimidin-2-amine](/img/structure/B7574139.png)
![5-[4-(4-Chlorophenyl)oxan-4-yl]-3-(2-methylpropyl)-1,2,4-oxadiazole](/img/structure/B7574146.png)
![1-[2-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]azepan-1-yl]-2-methoxyethanone](/img/structure/B7574150.png)
![5-[4-(4-Chlorophenyl)oxan-4-yl]-3-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B7574152.png)
![3-Methyl-2-phenyl-1-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]butan-2-ol](/img/structure/B7574159.png)
![N-[1-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-7H-purin-6-amine](/img/structure/B7574167.png)
![N-(2-hydroxyethyl)-3-[1-oxo-1-(2,2,2-trifluoroethylamino)propan-2-yl]oxybenzamide](/img/structure/B7574173.png)
![N-[[1-(4-fluorophenyl)cyclopentyl]methyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B7574174.png)
![[2-[(Dimethylamino)methyl]piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7574192.png)
![(2,4-Dimethyl-1,3-thiazol-5-yl)-[2-[[2-methoxyethyl(methyl)amino]methyl]pyrrolidin-1-yl]methanone](/img/structure/B7574204.png)
![1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-[1-(4-phenyl-1,3-thiazol-2-yl)ethyl]urea](/img/structure/B7574208.png)

![5,7-Dimethyl-2-[[2-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methyl]imidazo[1,2-a]pyrimidine](/img/structure/B7574226.png)
![tert-butyl N-[[1-[(6-methyl-2-oxo-1H-pyridine-3-carbonyl)amino]cyclopentyl]methyl]carbamate](/img/structure/B7574228.png)